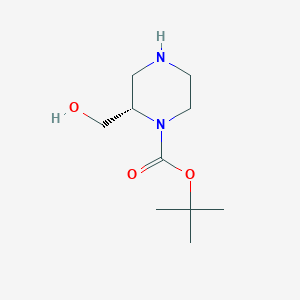

(S)-1-Boc-2-(Hydroxymethyl)piperazine

描述

Significance as a Chiral Building Block in Advanced Organic Synthesis

The utility of (S)-1-Boc-2-(hydroxymethyl)piperazine as a chiral building block is a cornerstone of its importance in organic synthesis. bldpharm.com Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), are fundamental in biological systems, where molecular recognition is highly specific. The defined stereochemistry at the C2 position of the piperazine (B1678402) ring makes this compound an invaluable starting material for asymmetric synthesis, allowing chemists to construct enantiomerically pure target molecules.

This compound serves as a versatile scaffold for building combinatorial libraries—large collections of related compounds—which are essential for screening for biological activity. researchgate.net The presence of three distinct functional groups (a Boc-protected amine, a secondary amine, and a primary alcohol) allows for a multitude of chemical transformations. For instance, the unprotected secondary amine can undergo reactions such as alkylation, acylation, arylation, and reductive amination, while the hydroxyl group can be oxidized, converted to a leaving group for substitution, or used in esterification and etherification reactions. lifechempharma.com The Boc group provides robust protection under many reaction conditions but can be readily removed with acid when desired, revealing another reactive site. This orthogonal reactivity is a key advantage in complex multi-step syntheses.

Role in Contemporary Medicinal Chemistry Research

In medicinal chemistry, the piperazine ring is a well-established "privileged scaffold" because it is found in a vast number of approved drugs and biologically active compounds. nih.gov It often imparts favorable physicochemical properties, such as improved aqueous solubility and the ability to act as a basic center, which can be crucial for target binding and pharmacokinetic profiles.

This compound serves as a key intermediate in the synthesis of a wide array of pharmacologically active agents. chemicalbook.com Its derivatives have been explored for various therapeutic targets. For example, it is a crucial intermediate in the preparation of inhibitors of Wee-1 kinase, a protein involved in cell cycle regulation and a target for cancer therapy. chemicalbook.com The compound is also integral to the synthesis of novel molecules with dual affinities for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, which are targets for treating psychiatric disorders. chemicalbook.com

The ability to systematically modify the structure of this compound allows medicinal chemists to conduct structure-activity relationship (SAR) studies. chemicalbook.com By creating a series of analogues with different substituents on the piperazine ring or modifications at the hydroxymethyl group, researchers can probe how structural changes affect a compound's binding affinity to a biological target, its efficacy, and its metabolic stability. chemicalbook.com This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

Historical Context and Evolution of its Research Utility

The piperazine moiety itself has a long history in medicinal chemistry, but the widespread use of specifically functionalized and protected derivatives like this compound is a more recent development, driven by advances in synthetic methodology. The development of reliable methods for N-Boc protection and the increasing demand for enantiomerically pure compounds for drug development have propelled such chiral building blocks to the forefront of organic synthesis.

Initially, research may have focused on simpler, achiral or racemic versions of piperazine derivatives. However, as the understanding of stereochemistry's role in pharmacology became more sophisticated, the demand for enantiopure building blocks grew. The development of practical and scalable syntheses for compounds like this compound, often starting from commercially available chiral precursors like (S)-piperazine-2-carboxylic acid, made it more accessible for both academic and industrial research. researchgate.net Its evolution from a specialized chemical intermediate to a widely used scaffold reflects the broader trends in drug discovery toward greater molecular complexity, stereochemical precision, and synthetic efficiency. Market analysis reports now track its commercial availability and project its market growth, indicating its established role in the chemical and pharmaceutical industries. prof-research.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-6-8(12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPPNDHZUPIXJM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628734 | |

| Record name | tert-Butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030377-21-9 | |

| Record name | tert-Butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-Boc-2-hydroxymethyl-piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S 1 Boc 2 Hydroxymethyl Piperazine

Stereoselective Synthesis Approaches

The synthesis of enantiomerically pure (S)-1-Boc-2-(hydroxymethyl)piperazine relies heavily on stereoselective strategies that can effectively control the creation of the chiral center at the C2 position of the piperazine (B1678402) ring. These approaches can be broadly categorized into the utilization of chiral pool precursors, asymmetric catalytic strategies, and directed asymmetric lithiation.

Utilization of Chiral Pool Precursors (e.g., (S)-Glycidol, (2S)-Piperazine-2-carboxylic Acid)

A common and effective strategy for the synthesis of chiral molecules is to start from readily available, enantiomerically pure natural products, a concept known as the chiral pool approach. For the synthesis of this compound, precursors such as (S)-glycidol and (2S)-piperazine-2-carboxylic acid have been successfully employed. researchgate.netresearchgate.net

Starting from the commercially available and optically active (2S)-piperazine-2-carboxylic acid dihydrochloride (B599025), an efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines has been developed. researchgate.netresearchgate.net A key transformation in this route is the reduction of the carboxylic acid functionality to the corresponding primary alcohol. For instance, the methyl ester of (R)-N-Boc-piperazine-2-carboxylic acid can be reduced using lithium aluminium hydride in tetrahydrofuran (B95107) to yield (R)-1-N-Boc-2-(hydroxymethyl)piperazine. chemicalbook.com This straightforward reduction highlights the utility of chiral piperazine-2-carboxylic acids as direct precursors.

Another approach involves a multi-step sequence starting from α-amino acids. rsc.orgrsc.org This methodology allows for the construction of the chiral piperazine ring with the desired stereochemistry originating from the amino acid precursor.

Asymmetric Catalytic Strategies in Piperazine Ring Formation

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral heterocycles, including piperazines. nih.govacs.org These methods often involve the use of a chiral catalyst to control the stereochemical outcome of a key ring-forming reaction. While direct catalytic asymmetric synthesis of this compound is not extensively detailed in the provided results, general strategies for the catalytic enantioselective synthesis of substituted piperazines are well-established and can be adapted. nih.govacs.org

For example, catalytic asymmetric allylic alkylation has been used to produce highly enantioenriched tertiary piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. nih.gov Another approach involves the catalytic enantioselective α-chlorination of aldehydes, followed by reduction to 2-chloro alcohols, which can serve as precursors for protected piperazines. nih.gov Furthermore, a tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation has been described for the enantioselective synthesis of 3-substituted morpholines, a strategy that has been extended to the synthesis of 3-substituted piperazines. acs.org

Directed Asymmetric Lithiation and Trapping Strategies for N-Boc Heterocycles

Directed asymmetric lithiation of N-Boc protected heterocycles has emerged as a powerful method for the enantioselective functionalization of positions alpha to the nitrogen atom. acs.orgacs.orgnih.govwhiterose.ac.uk This strategy typically employs a strong base, such as s-butyllithium (s-BuLi), in the presence of a chiral ligand, most notably (-)-sparteine (B7772259) or a (+)-sparteine surrogate, to achieve enantioselective deprotonation. acs.orgacs.orgnih.gov The resulting lithiated intermediate can then be trapped with an appropriate electrophile to introduce a substituent at the α-position with high stereocontrol.

While a direct application of this method to synthesize this compound by trapping with formaldehyde (B43269) is not explicitly detailed, the foundational methodology has been established for N-Boc piperazine. acs.orgresearchgate.net The success of this strategy is often dependent on the nature of the electrophile and the distal N-substituent. acs.orgnih.gov The lithiation of N-Boc piperazines has been successfully carried out at temperatures higher than the traditional -78 °C, for instance at -50 °C, affording α-acyl-substituted products with high enantioselectivity. researchgate.net This demonstrates the potential of this methodology for the introduction of a hydroxymethyl group precursor.

Protective Group Strategies and Manipulations in Synthesis

The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functional groups and ensure regioselectivity in multi-step sequences. The tert-butoxycarbonyl (Boc) group is a cornerstone of this strategy, and its interplay with other protecting groups is crucial for synthetic success. researchgate.netiris-biotech.de

Boc Protection and Deprotection Protocols

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its ease of introduction and removal under specific conditions. fishersci.co.uk

Boc Protection: The introduction of the Boc group onto a piperazine nitrogen is typically achieved by reacting piperazine or a substituted piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukchemicalbook.com Common bases include sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP). The reaction is generally performed in solvents like water, tetrahydrofuran (THF), acetonitrile, or a biphasic system of chloroform (B151607) and water. fishersci.co.ukchemicalbook.com The conditions are typically mild, proceeding at room temperature or with gentle heating, and result in high yields. fishersci.co.uk

Boc Deprotection: The Boc group is characteristically labile under acidic conditions. fishersci.co.uk Deprotection is commonly achieved by treating the N-Boc protected piperazine with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dioxane or dichloromethane (B109758). fishersci.co.ukjgtps.com This process efficiently removes the Boc group, liberating the free amine for subsequent reactions.

Orthogonal Protecting Group Strategies in Multi-Step Syntheses

In the synthesis of complex molecules with multiple functional groups, an orthogonal protecting group strategy is often essential. iris-biotech.de This approach utilizes protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain protected. researchgate.netiris-biotech.de

In the context of synthesizing derivatives of this compound, an orthogonal strategy allows for the selective manipulation of the two nitrogen atoms of the piperazine ring and the hydroxyl group. For instance, a synthetic route starting from (2S)-piperazine-2-carboxylic acid can lead to a tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one intermediate. researchgate.net This bicyclic structure serves as an orthogonally protected piperazine, from which a variety of 2-substituted piperazines can be prepared. researchgate.net Another example is the use of a benzyl (B1604629) (Bn) group to protect one nitrogen while the other is protected with a Boc group. The benzyl group can be selectively removed by catalytic hydrogenolysis (e.g., H₂ with Pd/C), which does not affect the acid-labile Boc group. fishersci.co.ukchemicalbook.com This allows for further functionalization at the newly deprotected nitrogen.

Multi-Step Reaction Sequences for the Generation of this compound

Multi-step reaction sequences are commonly employed for the synthesis of complex chiral molecules like this compound. These sequences allow for the precise introduction of stereocenters and functional groups through a series of controlled chemical transformations.

A notable multi-step approach for the synthesis of substituted piperazines involves a one-pot procedure that combines an Ugi four-component reaction (Ugi-4CR), a deprotection step, intramolecular cyclization, and a final reduction. rsc.org This sequence allows for the efficient construction of the piperazine core from readily available starting materials. While this specific sequence was demonstrated for 3-substituted piperazines, the principles can be adapted for the synthesis of 2-substituted analogs like this compound. The key advantage of this methodology is the ability to generate molecular diversity by varying the inputs of the Ugi-4CR. rsc.org The final reduction step is crucial for obtaining the saturated piperazine ring.

Another relevant sequence involves the reduction of diketopiperazine precursors. For instance, dipeptides can be cyclized to form diketopiperazines, which are then reduced to the corresponding piperazines. rsc.org The choice of reducing agent is critical in this step to achieve high yields and avoid side reactions. rsc.org

Table 1: Overview of a Multi-Step Synthesis Approach

| Step | Reaction Type | Key Transformation |

|---|---|---|

| 1 | Ugi Four-Component Reaction | Formation of a linear precursor with all necessary atoms for the piperazine ring. |

| 2 | Deprotection | Removal of a protecting group to enable cyclization. |

| 3 | Intramolecular Cyclization | Formation of the piperazine ring. |

| 4 | Reduction | Saturation of the piperazine ring to yield the final product. |

Hydrogenolytic debenzylation is a widely used method for the removal of benzyl protecting groups in the final steps of a synthesis. In the context of this compound synthesis, a common precursor is (S)-4-benzyl-1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate. This compound can be subjected to hydrogenolysis to selectively cleave the N-benzyl group, affording the desired product. chemicalbook.com

This reaction is typically carried out using a palladium on activated carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com The reaction conditions are generally mild, proceeding at room temperature, and provide the target compound in high yield. chemicalbook.com For instance, the hydrogenation of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate in methanol (B129727) with 10% Pd/C at 20°C for 3 hours results in a 91.82% yield of this compound. chemicalbook.com The addition of an acid, such as acetic acid, can sometimes facilitate the debenzylation of more complex substrates by protonating nitrogen atoms, which polarizes the N-benzyl bond and makes it more susceptible to hydrogenolysis. nih.gov

Table 2: Hydrogenolytic Debenzylation of a Piperazine Precursor

| Precursor | Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | 10% Pd/C | Methanol | 20°C | 3 hours | 91.82% | chemicalbook.com |

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds and is frequently employed in the synthesis of piperazine-containing compounds. mdpi.com This reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

In the synthesis of piperazine derivatives, reductive amination can be used to introduce substituents onto the piperazine nitrogen. For example, 1-Boc-piperazine can be reacted with biaryl aldehydes via reductive amination to generate arylpiperazine derivatives. chemicalbook.com Another application involves the iterative use of reductive amination to build more complex polyamine structures. For instance, a ketone can undergo reductive amination with a protected piperazine-based compound, followed by deprotection and further functionalization. nih.gov While a direct synthesis of this compound using this method as the key ring-forming step is less common, it is a crucial reaction for the elaboration of piperazine scaffolds. Microwave irradiation has been shown to significantly accelerate the rate of reductive amination, reducing reaction times from days to hours. harvard.edu

Catalytic ring-closure reactions offer an efficient and atom-economical approach to the synthesis of heterocyclic compounds, including piperazines. These methods often utilize transition metal catalysts to facilitate the formation of the piperazine ring from acyclic precursors.

One such strategy involves the iridium-catalyzed [3+3] cycloaddition of imines. nih.govacs.org This method allows for the synthesis of C-substituted piperazines with high regio- and diastereoselectivity under mild conditions. nih.govacs.org Another approach is the palladium-catalyzed cyclization of diamine components with a propargyl unit, which provides highly substituted piperazines in good yields and with excellent stereochemical control. organic-chemistry.org

The synthesis of carbon-substituted piperazines can also be achieved through the catalytic reductive cyclization of dioximes derived from the double Michael addition of nitrosoalkenes to primary amines. nih.gov This method allows for the stereoselective formation of the piperazine ring. nih.gov Furthermore, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed as a route to chiral piperazin-2-ones, which can be subsequently converted to chiral piperazines. rsc.org

Scalability and Process Optimization in this compound Synthesis

The transition of a synthetic route from a laboratory scale to industrial production requires careful consideration of scalability and process optimization. This involves developing robust and efficient procedures that are cost-effective, safe, and environmentally friendly.

For the industrial-scale production of chiral compounds like this compound, several techniques are employed to enhance efficiency and yield. Continuous-flow synthesis offers a scalable and safe alternative to traditional batch processing, allowing for better control over reaction parameters and minimizing contact with hazardous reagents. mdpi.com

Biocatalysis is another powerful tool for large-scale synthesis. Engineered enzymes, such as myoglobin (B1173299) variants, have been used for the gram-scale synthesis of chiral drug precursors with high diastereo- and enantioselectivity. nih.govnih.govresearchgate.net These biocatalytic methods can outperform traditional chemical synthesis in terms of efficiency and environmental impact. nih.govnih.gov

The development of one-pot procedures, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, is also crucial for industrial applications. rsc.org This approach reduces waste, saves time, and lowers operational costs. chemicalbook.com Additionally, the use of readily available and inexpensive starting materials is a key consideration for the economic viability of an industrial process. chemicalbook.com

Mild Reaction Conditions and Reagent Availability

The advancement of synthetic routes for chiral molecules like this compound is heavily reliant on the use of mild reaction conditions and the accessibility of starting materials. These factors are crucial for ensuring high yields, maintaining stereochemical integrity, and developing cost-effective, scalable processes suitable for industrial production. Research indicates that several synthetic strategies for this compound and its analogs successfully employ conditions that avoid harsh temperatures, pressures, or highly reactive and hazardous chemicals.

One prominent example of a mild synthetic step is the debenzylation of a protected precursor using catalytic hydrogenation. A common procedure involves stirring the starting material, (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate, with 10% Palladium on carbon (Pd/C) in methanol under a hydrogen atmosphere. chemicalbook.com This reaction proceeds efficiently at room temperature (20°C) and is typically complete within a few hours, demonstrating a gentle method for removing the benzyl protecting group. chemicalbook.com

Another key transformation, the introduction of the Boc protecting group, is also accomplished under mild conditions. The reaction of a piperazine derivative with di-tert-butyl dicarbonate can be carried out at room temperature, often in the presence of a base like sodium hydroxide (B78521) in an ice bath to control the initial reaction. google.com Furthermore, syntheses starting from different precursors have been developed to be efficient and scalable. For instance, an approach using optically active and commercially available (2S)-piperazine-2-carboxylic acid dihydrochloride serves as a practical starting point for creating various differentially protected 2-(hydroxymethyl)piperazines. researchgate.net

The following table summarizes representative mild reaction conditions found in the synthesis of this compound and related intermediates.

Table 1: Examples of Mild Reaction Conditions

| Step | Precursor | Reagents/Catalyst | Solvent | Temperature | Duration |

|---|---|---|---|---|---|

| Debenzylation | (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | 10% Pd/C, H₂ | Methanol | Room Temp (20°C) | 3 hours |

| Boc Protection | (R)-2-hydroxymethyl piperazine | Di-tert-butyl dicarbonate, Sodium hydroxide | Water/Dichloromethane | Ice bath to Room Temp | 12-13 hours |

The following table details the availability of key reagents and starting materials.

Table 2: Availability of Key Reagents and Precursors

| Compound Name | Role | Availability |

|---|---|---|

| (2S)-piperazine-2-carboxylic acid dihydrochloride | Chiral Starting Material | Commercially available researchgate.net |

| Ethylenediamine | Starting Material | Widely available, inexpensive google.com |

| (S)-glycidol | Chiral Starting Material | Widely available google.com |

| Di-tert-butyl dicarbonate (Boc anhydride) | Protecting Group Reagent | Widely commercially available google.com |

| Palladium on carbon (Pd/C) | Catalyst | Widely commercially available chemicalbook.com |

| Methanol | Solvent | Common, widely available chemicalbook.com |

Chemical Reactivity and Mechanistic Investigations of S 1 Boc 2 Hydroxymethyl Piperazine

Functional Group Transformations

The functional groups of (S)-1-Boc-2-(hydroxymethyl)piperazine can be selectively modified through various synthetic protocols, enabling its use in the construction of more complex molecules.

The primary alcohol of the hydroxymethyl group can be oxidized to yield either the corresponding aldehyde, (S)-1-Boc-piperazine-2-carbaldehyde, or the carboxylic acid, (S)-1-Boc-piperazine-2-carboxylic acid. masterorganicchemistry.comresearchgate.net The choice of oxidizing agent and reaction conditions dictates the final product. masterorganicchemistry.com

"Weak" oxidizing agents are employed for the partial oxidation to the aldehyde. These reagents are typically mild and prevent overoxidation to the carboxylic acid. masterorganicchemistry.com Conversely, "strong" oxidizing agents furnish the fully oxidized carboxylic acid. masterorganicchemistry.com

Below is a table summarizing common oxidizing agents for the conversion of primary alcohols.

| Product | Oxidizing Agent/System | Description |

| Aldehyde | Pyridinium chlorochromate (PCC) | A milder chromium-based reagent, typically used in dichloromethane (B109758) (DCM). youtube.com |

| Aldehyde | Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that offers mild conditions and broad functional group tolerance. masterorganicchemistry.comyoutube.com |

| Aldehyde | Swern Oxidation ((COCl)₂, DMSO, Et₃N) | Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine. masterorganicchemistry.comyoutube.com |

| Carboxylic Acid | Potassium permanganate (B83412) (KMnO₄) | A powerful oxidizing agent, often used under basic conditions followed by acidic workup. masterorganicchemistry.com |

| Carboxylic Acid | Jones Reagent (CrO₃ in H₂SO₄/acetone) | A strong chromium-based oxidant that readily converts primary alcohols to carboxylic acids. masterorganicchemistry.com |

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group valued for its stability in basic and nucleophilic conditions. sci-hub.sefishersci.co.uk Its removal, or deprotection, is most commonly achieved under acidic conditions. fishersci.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. commonorganicchemistry.com

Trifluoroacetic acid (TFA), often used neat or as a solution in dichloromethane (DCM), is the reagent of choice for this transformation. commonorganicchemistry.comresearchgate.net Hydrochloric acid (HCl) in various solvents such as dioxane or ethyl acetate (B1210297) is also effective. fishersci.co.uk

While less common, basic conditions can also be employed for Boc deprotection in specific cases, particularly for activated amines. sci-hub.se For unactivated amines, strong bases like sodium tert-butoxide in the presence of water have been reported to facilitate Boc removal. sci-hub.se

The following table outlines typical conditions for Boc group removal.

| Condition Type | Reagents | Typical Solvents | Notes |

| Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Very common, efficient, and typically fast at room temperature. commonorganicchemistry.comresearchgate.netnih.gov |

| Acidic | Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Water | Yields the hydrochloride salt of the amine. fishersci.co.uk |

| Basic | Sodium tert-butoxide / H₂O | Tetrahydrofuran (B95107) (THF) | Less common for simple amines; proceeds through a proposed isocyanate intermediate. sci-hub.se |

The hydroxyl group of the hydroxymethyl moiety is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a more reactive functional group, such as a tosylate or a halide. This "activation" step transforms the hydroxyl group into a good leaving group, which can then be displaced by a variety of nucleophiles.

For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate. This tosylate is an excellent substrate for SN2 reactions, allowing for the introduction of azides, cyanides, halides, and other nucleophiles. Similarly, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol directly into the corresponding chloride or bromide, respectively, paving the way for subsequent substitution reactions.

Coupling and Amidation Reactions Utilizing the Piperazine (B1678402) Nitrogen

The presence of a free secondary amine at the N4 position makes this compound an excellent nucleophile for C-N bond-forming reactions. The Boc group at N1 ensures that reactions occur selectively at the N4 nitrogen. reddit.com

This compound is a common coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.govlibretexts.orgorganic-chemistry.org In this reaction, the N4 nitrogen displaces a halide or triflate from an aryl or heteroaryl ring in the presence of a palladium catalyst and a suitable ligand, forming an N-arylpiperazine. nih.govnih.gov This method is a cornerstone of modern medicinal chemistry for the synthesis of biologically active compounds. mdpi.com

Furthermore, the N4 amine can readily participate in standard amidation reactions. It can be acylated by reacting with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of coupling agents like EDC or HATU) to form the corresponding amides. It can also undergo reductive amination with aldehydes or ketones to introduce N-alkyl substituents. chemicalbook.com

Mechanistic Studies of Reactions Involving the Piperazine Core

The reactivity of the piperazine ring is significantly influenced by its substituents. Mechanistic studies have provided insight into how these groups direct the outcomes of various transformations.

The tert-butoxycarbonyl (Boc) group at the N1 position plays a crucial role beyond simple protection. Its steric and electronic properties significantly influence the reactivity and conformational stability of the piperazine ring.

Electronic Influence: Electronically, the carbamate (B1207046) of the Boc group withdraws electron density from the N1 nitrogen, reducing its basicity and nucleophilicity. This deactivation ensures that reactions such as alkylation, acylation, and coupling occur selectively at the more nucleophilic N4 nitrogen. chemicalbook.com Furthermore, the Boc group is known to direct deprotonation (lithiation) to the adjacent C2 carbon. The use of a strong base like sec-butyllithium (B1581126) (s-BuLi) can selectively remove the proton at C2, generating a lithiated intermediate that can be trapped with various electrophiles. beilstein-journals.orgresearchgate.netwhiterose.ac.uk This directed metallation is a powerful tool for the C2-functionalization of the piperazine core, a transformation that is otherwise difficult to achieve. beilstein-journals.orgresearchgate.net The stability of this lithiated intermediate and the regioselectivity of the reaction are directly controlled by the coordinating ability of the Boc group's carbonyl oxygen. researchgate.net

Influence of Stereochemistry on Reaction Pathways

The chiral center at the C2 position of the piperazine ring in this compound is a pivotal feature that governs the molecule's three-dimensional structure and, consequently, its chemical reactivity. This defined stereochemistry is fundamental in directing the pathways of subsequent chemical transformations, primarily through mechanisms of steric hindrance and electronic guidance. The presence of the hydroxymethyl group and the Boc-protecting group in a fixed spatial arrangement relative to the piperazine ring influences the trajectory of approaching reagents, often leading to highly stereoselective outcomes.

Research into the reactivity of chiral piperazines demonstrates that the pre-existing stereocenter can dictate the formation of new chiral centers, a process known as diastereoselection. In reactions involving the modification of the piperazine ring or its substituents, the (S)-configuration directs the attack of reagents to a specific face of the molecule. For instance, in alkylation or acylation reactions at the unprotected N4 nitrogen, the bulky Boc-protected hydroxymethyl group at the C2 position can sterically hinder one side of the ring, favoring the formation of one diastereomer over the other.

The thermodynamic stability of different stereoisomers also plays a critical role in reaction pathways. Methodologies have been developed for the visible light-mediated epimerization of piperazine derivatives, which can convert synthetically accessible but less stable stereoisomers into their more thermodynamically favored counterparts. nih.gov This indicates that under certain equilibrium conditions, a reaction pathway can be driven by the relative stability of the potential stereoisomeric products, a factor that is inherently determined by the initial stereochemistry of the reactant, such as the (S)-configuration. nih.gov

Furthermore, in complex synthetic sequences, the stereochemistry of the piperazine core can influence the outcome of intramolecular reactions. For example, in cyclization reactions where the hydroxymethyl group or a derivative thereof participates, the (S)-stereocenter ensures a specific pre-reaction conformation, which can be crucial for the feasibility and stereochemical outcome of the ring-closing step.

A key area where stereochemistry exerts profound influence is in asymmetric synthesis, where chiral auxiliaries or catalysts are used to control the stereochemical outcome. The lithiation and subsequent trapping of N-Boc protected piperazines, for instance, can be rendered highly enantioselective by the use of a chiral ligand. whiterose.ac.uk While this often involves an external chiral influence, the principle underscores the importance of stereocontrol in piperazine chemistry. The inherent chirality of this compound itself can serve as the controlling element in reactions, leading to the preferential formation of one enantiomer or diastereomer.

The influence of the (S)-stereocenter is evident in reactions that generate a second stereocenter, leading to diastereomeric products. The ratio of these products is a direct consequence of the steric and electronic environment created by the chiral C2 substituent.

Table 1: Diastereomeric Ratio in a Hypothetical Alkylation Reaction

This interactive table illustrates the typical outcome of an alkylation reaction at the N4 position of this compound with a generic electrophile (R-X), resulting in the formation of two diastereomers.

| Product Diastereomer | C2 Configuration | New Stereocenter Config. | Diastereomeric Ratio (%) | Rationale for Selectivity |

| Diastereomer A | S | R | ~75 | The (S)-configured substituent at C2 sterically shields one face of the molecule, directing the incoming electrophile to the less hindered face, leading to the major product. |

| Diastereomer B | S | S | ~25 | Formation of this diastereomer occurs from the approach of the electrophile to the more sterically hindered face of the piperazine ring. |

The stereochemical configuration also dictates the thermodynamic stability of the molecule and its derivatives. Under conditions that allow for equilibration, such as photocatalyzed epimerization, the reaction pathway will favor the formation of the most stable isomer. nih.gov

Table 2: Relative Thermodynamic Stabilities of Piperazine Isomers

This table conceptualizes the relationship between stereochemical configuration and thermodynamic stability, drawing from principles of stereoisomer epimerization. nih.gov

| Isomer Type | Stereochemical Relationship | Relative Energy | Favored Under |

| Isomer 1 (e.g., anti) | Less Stable Diastereomer | Higher | Kinetic Control |

| Isomer 2 (e.g., syn) | More Stable Diastereomer | Lower | Thermodynamic Control |

Strategic Applications in Organic Synthesis and Medicinal Chemistry

(S)-1-Boc-2-(Hydroxymethyl)piperazine as a Versatile Chiral Building Block

The inherent chirality and multiple functional groups of this compound make it a highly valuable chiral building block in synthetic chemistry. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine (B1678402) nitrogens allows for selective reactions at the other nitrogen atom and the hydroxymethyl group, providing chemists with precise control over the construction of intricate molecular architectures. chemicalbook.comresearchgate.net

The structure of this compound is well-suited for building more complex molecules through various chemical transformations. The unprotected secondary amine is a nucleophile, ready to participate in reactions such as N-arylation, alkylation, and acylation, while the hydroxymethyl group can be oxidized or converted to other functionalities.

A notable example of its application is in the synthesis of substituted piperazine derivatives. For instance, this compound reacts with 1,2-difluoro-4-nitrobenzene in a nucleophilic aromatic substitution reaction. chemicalbook.com This reaction selectively forms a new carbon-nitrogen bond, yielding the more complex molecule, tert-butyl (S)-4-(2-fluoro-4-nitrophenyl)-2-(hydroxymethyl)piperazine-1-carboxylate. chemicalbook.com This intermediate serves as a scaffold that can be further elaborated, demonstrating the compound's utility in the stepwise construction of complex organic structures.

The piperazine ring is a core structure in a vast number of biologically active compounds and pharmaceuticals. nih.govmdpi.com this compound serves as a direct precursor for the synthesis of more elaborate nitrogen-containing heterocyclic systems. The aforementioned reaction with 1,2-difluoro-4-nitrobenzene is a prime example, where the foundational piperazine heterocycle is functionalized to create a new, more complex heterocyclic derivative. chemicalbook.com Such reactions are fundamental in medicinal chemistry for generating libraries of compounds for biological screening. The ability to use this chiral building block ensures that the resulting heterocyclic molecules are enantiomerically pure, which is often a critical requirement for targeted biological activity.

Application in Pharmaceutical Development and Drug Discovery

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific stereochemistry and functionality of this compound make it a key intermediate in the synthesis of targeted therapeutic agents. chemicalbook.comresearchgate.net

This compound is a crucial intermediate in the synthesis of potent and selective enzyme inhibitors. chemicalbook.com A significant application is in the preparation of inhibitors for Wee-1 kinase, a key regulator of the cell cycle. chemicalbook.comgoogle.com Wee-1 kinase plays a critical role in the G2-M checkpoint, preventing cells with damaged DNA from entering mitosis. nih.govnih.gov Inhibiting this enzyme can cause cancer cells, which often have defective G1 checkpoints, to enter mitosis prematurely and undergo cell death. The synthesis of these targeted inhibitors leverages the specific structure of this compound to ensure the final molecule has the correct three-dimensional shape to bind effectively to the Wee-1 enzyme.

Table 1: Application in Enzyme Inhibitor Synthesis

| Target Enzyme | Intermediate Compound | Therapeutic Area |

|---|

Given its role as a precursor to Wee-1 kinase inhibitors, this compound is integral to the development of novel anticancer agents. chemicalbook.com Wee-1 inhibitors are a promising class of cancer therapeutics, particularly for their potential to sensitize tumors to the effects of DNA-damaging agents like chemotherapy and radiation. google.comnih.gov By abrogating the G2 checkpoint, these inhibitors can enhance the efficacy of traditional cancer treatments. The synthesis of these advanced anticancer drug candidates relies on the chiral integrity and chemical reactivity provided by this compound.

Table 2: Research Findings on Related Anticancer Agents

| Agent Class | Mechanism of Action | Role of Piperazine Intermediate |

|---|

The broader class of piperazine derivatives has been extensively investigated and utilized for the treatment of various neurological disorders, including anxiety and depression. silae.it The piperazine scaffold is a common feature in many centrally acting agents due to its favorable physicochemical properties that can facilitate crossing the blood-brain barrier. While the general class of piperazine-containing molecules is significant in this therapeutic area, specific examples of neurological disorder treatments synthesized directly from this compound are not prominent in current research literature.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2-difluoro-4-nitrobenzene |

Chemical Scaffolds for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful strategy for rapidly generating large collections of diverse molecules for high-throughput screening and drug discovery. The design of these libraries often relies on a central scaffold that can be decorated with various chemical appendages.

This compound is an ideal scaffold for the construction of combinatorial libraries. researchgate.net Its differentially protected nitrogen atoms and the primary alcohol provide three distinct points for diversification. The synthesis of libraries can be systematically planned:

N-4 Position: The unprotected secondary amine at the N-4 position can be functionalized through reactions like acylation, alkylation, or sulfonylation.

Hydroxymethyl Group: The alcohol at the C-2 position can be converted into other functional groups (e.g., ethers, esters, amines) to introduce further diversity.

N-1 Position: Following the initial diversification steps, the Boc protecting group on the N-1 position can be removed under acidic conditions, revealing another secondary amine that can be reacted with a new set of building blocks.

This stepwise approach allows for the creation of a large and structurally rich library of compounds from a single, chiral starting material. Such libraries are invaluable for screening against various biological targets to identify novel hit compounds for therapeutic development. researchgate.net An efficient and scalable synthesis of such differentially protected 2-(hydroxymethyl)piperazines has been developed, highlighting their utility as building blocks for these applications. researchgate.net

Design, Synthesis, and Evaluation of S 1 Boc 2 Hydroxymethyl Piperazine Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies of (S)-1-Boc-2-(Hydroxymethyl)piperazine Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For analogues derived from this compound, SAR studies focus on systematically modifying different parts of the molecule to understand how these changes affect biological activity. Although specific SAR data for derivatives of this exact starting material is limited in broad literature, the principles can be understood from studies on related piperazine-containing compounds, such as those targeting histone deacetylases (HDACs) or sigma receptors.

In the development of piperazine-based HDAC inhibitors, for instance, SAR studies have revealed key insights. mdpi.com The core scaffold, often consisting of a zinc-binding group, a linker, and a surface recognition group (or "cap"), is systematically altered. mdpi.com For derivatives where a 1-benzhydryl piperazine (B1678402) acts as the cap group, the length and nature of the hydrocarbon linker significantly influence potency and selectivity. mdpi.com Molecular modeling and in vitro screening of these analogues have shown that specific linker chemistries can shift the activity profile from being selective for a single HDAC isoform (like HDAC6) to being a pan-HDAC inhibitor. mdpi.com

Similarly, in the context of sigma-1 (σ1R) receptor ligands, SAR studies have highlighted the importance of the piperazine ring versus a piperidine (B6355638) moiety. nih.gov For a series of dual-activity histamine (B1213489) H3 and σ1 receptor antagonists, replacing a piperazine ring with a piperidine ring was found to be a critical structural element for achieving high affinity at the σ1 receptor. nih.gov Furthermore, the length of the alkyl linker connecting the basic nitrogen moiety to a lipophilic part of the molecule can influence affinity, although this effect can be modulated by the nature of the substituents on the lipophilic group. nih.gov These studies underscore that modifications at the nitrogen atoms, the introduction of different linkers, and changes to the core heterocyclic ring are all critical aspects explored in SAR campaigns for piperazine derivatives.

Synthetic Routes to Functionalized Piperazine Derivatives

This compound is a versatile chiral building block used in the synthesis of more complex molecules. chemicalbook.comresearchgate.net Its structure, featuring a Boc-protected nitrogen, a free secondary amine, and a primary alcohol, allows for selective modifications at multiple positions. The synthesis of this building block itself can be achieved by starting from (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate and removing the benzyl (B1604629) group via hydrogenation using a palladium on carbon (Pd/C) catalyst. chemicalbook.comchemicalbook.com From this intermediate, functionalization can proceed by targeting the hydroxymethyl group, the nitrogen atoms, or the carbon atoms of the piperazine ring.

Modifications at the Hydroxymethyl Position

The primary alcohol of the hydroxymethyl group is a prime site for introducing diversity into the molecule. Standard alcohol chemistry can be employed to convert it into a wide range of other functional groups. For example, the hydroxyl group can be transformed into a better leaving group, such as a mesylate, by reacting it with mesyl chloride. nih.gov This activated intermediate can then undergo nucleophilic substitution. A specific application of this is the reaction with sodium cyanide (NaCN) to introduce a cyanomethyl group, thereby extending the carbon chain and providing a nitrile handle for further chemical transformations. nih.gov This two-step sequence is an effective method for converting the initial alcohol into a different functional class.

Functionalization of the Piperazine Nitrogen Atoms

The two nitrogen atoms of the piperazine ring offer rich opportunities for derivatization. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the N-1 position allows for regioselective functionalization of the N-4 nitrogen. monalist.net This free secondary amine can readily participate in reactions such as nucleophilic aromatic substitution (SNAr). For instance, it can be reacted with activated aryl fluorides, like 1,2-difluoro-4-nitrobenzene, to form N-arylpiperazine derivatives. chemicalbook.com This reaction is a key step in the synthesis of intermediates for Wee-1 kinase inhibitors. chemicalbook.com

Once the N-4 position is functionalized, the Boc group on N-1 can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent. monalist.net This deprotection reveals the N-1 amine, which can then be modified with a different set of reagents. This stepwise approach enables the synthesis of N,N'-disubstituted piperazines with different groups on each nitrogen, a common strategy in drug design. nih.govmdpi.com Common reactions for functionalizing the nitrogen atoms include Buchwald-Hartwig amination, reductive amination, and acylation. nih.gov

Introduction of Substituents on the Piperazine Ring Carbon Atoms

While functionalization of the nitrogen atoms is common, introducing substituents directly onto the carbon atoms of the piperazine ring is more challenging but represents a significant area of synthetic advancement. encyclopedia.pubrsc.org Traditional methods are often lengthy and limited by the availability of starting materials. encyclopedia.pub However, modern C-H functionalization techniques provide more direct access to carbon-substituted piperazines. researchgate.netnsf.gov

One powerful approach is visible-light photoredox catalysis, which can be used for the C-H arylation, vinylation, and alkylation of N-Boc protected piperazines. researchgate.netnsf.gov This method proceeds via a radical-based mechanism, where a photocatalyst, upon absorbing light, initiates a single electron transfer process that ultimately leads to the formation of an α-amino radical on the piperazine ring. encyclopedia.pubmdpi.com This radical can then couple with various partners to form a new carbon-carbon bond. encyclopedia.pubmdpi.com Another advanced strategy is the direct C-H lithiation of N-Boc piperazines using a strong base like s-butyllithium (s-BuLi), often in the presence of a chiral ligand like (-)-sparteine (B7772259) for asymmetric transformations. mdpi.com The resulting lithiated intermediate can be trapped with a range of electrophiles to introduce substituents at the carbon atom adjacent to the N-Boc group. mdpi.com

Evaluation of Biological Activity and Pharmacological Outcomes of Derivatives

Derivatives synthesized from this compound are evaluated in various biological assays to determine their pharmacological profiles. The specific assays depend on the therapeutic target for which the compounds were designed. These evaluations can range from measuring binding affinity to receptors to assessing inhibitory activity against specific enzymes.

Enzyme Inhibition Studies

A primary application for derivatives of this compound is in the discovery of enzyme inhibitors. For example, a derivative, tert-butyl (S)-4-(2-fluoro-4-nitrophenyl)-2-(hydroxymethyl)piperazine-1-carboxylate, serves as a key intermediate in the synthesis of potent Wee-1 kinase inhibitors. chemicalbook.com Wee-1 is a critical cell cycle checkpoint kinase, and its inhibition is a promising strategy in cancer therapy.

In a more detailed example from a related class of compounds, piperazine-based molecules have been extensively studied as histone deacetylase (HDAC) inhibitors. mdpi.com HDACs are a class of enzymes that play a crucial role in epigenetic regulation, and their dysregulation is linked to various cancers. mdpi.com In one study, a series of HDAC inhibitors featuring a 1-benzhydryl piperazine scaffold were synthesized and evaluated for their ability to inhibit various HDAC isoforms. mdpi.com The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit 50% of the enzyme's activity. The results from such studies can be used to determine both the potency and the selectivity of the new derivatives. mdpi.com

Below is a table showing representative data from enzyme inhibition studies of piperazine-based HDAC inhibitors, illustrating how structure modifications affect potency and selectivity.

| Compound | Linker Length (n) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) |

| 8b | 7 | 68 | 134 | 148 | 91 | 754 |

| 9b | 8 | >10000 | >10000 | >10000 | 28 | >10000 |

| Tubastatin A | N/A | >10000 | >10000 | >10000 | 4 | >10000 |

| Data sourced from a study on 1-benzhydryl-piperazine-based HDAC inhibitors. mdpi.com Compound 8b shows pan-HDAC inhibition, while compound 9b , with a longer linker, is highly selective for HDAC6, similar to the known selective inhibitor Tubastatin A. |

These studies demonstrate how systematic derivatization of a piperazine core, followed by rigorous biological evaluation, can lead to the identification of potent and selective enzyme inhibitors for therapeutic applications. mdpi.com

Receptor Binding and Modulation

Derivatives of the this compound scaffold have been investigated for their potential to bind to and modulate various receptors, particularly those implicated in central nervous system disorders. The inherent structural features of the piperazine ring make it a valuable pharmacophore for targeting G-protein coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors.

One area of significant research has been the development of multi-target antipsychotics. A series of novel benzoxazole-piperidine and piperazine derivatives were synthesized and evaluated for their affinities towards dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.gov Among these, certain compounds demonstrated high binding affinities for all three receptors, a desirable characteristic for atypical antipsychotics. For instance, a notable derivative exhibited potent binding to D2, 5-HT1A, and 5-HT2A receptors, while showing lower affinity for 5-HT2C and histamine H1 receptors, suggesting a reduced risk of certain side effects. nih.gov

Another class of compounds involves coumarin-piperazine hybrids designed as serotonin receptor agents. These derivatives have shown high affinity for 5-HT1A receptors, with some exhibiting Ki values in the nanomolar range, comparable to the reference agonist 8-OH-DPAT. semanticscholar.org The strategic placement of substituents on the coumarin (B35378) and piperazine rings was found to significantly influence the binding affinity and intrinsic activity, leading to compounds with potential as both agonists and antagonists. semanticscholar.org The basic nitrogen atom of the piperazine moiety is crucial for this interaction, as it can form strong bonds with acidic amino acid residues within the transmembrane domain of the receptors. semanticscholar.org

The following table summarizes the receptor binding affinities of selected piperazine derivatives:

| Compound ID | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| Benzoxazole Derivative 29 | Dopamine D2 | High |

| Serotonin 5-HT1A | High | |

| Serotonin 5-HT2A | High | |

| Coumarin Derivative 4 | Serotonin 5-HT1A | 0.78 |

| Coumarin Derivative 7 | Serotonin 5-HT1A | 0.57 |

This table is interactive and represents a summary of findings on receptor binding affinities for derivatives containing a piperazine scaffold.

Antiproliferative Effects and Cell-Based Assays

The versatility of the piperazine scaffold, derivable from starting materials like this compound, extends to the development of agents with antiproliferative properties. Researchers have successfully synthesized and evaluated various piperazine-containing compounds for their efficacy against different cancer cell lines.

One study focused on the design of 1-benzhydryl-piperazine-based histone deacetylase (HDAC) inhibitors for anti-breast cancer activity. mdpi.com Several of these compounds demonstrated potent cytotoxic effects against MDA-MB-231 and MCF-7 breast cancer cell lines in MTT assays. mdpi.com The structure-activity relationship studies revealed that the nature of the linker between the 1-benzhydryl piperazine group and the hydroxamic acid zinc-binding group was critical for their HDAC inhibitory and antiproliferative activities. mdpi.com

In another line of research, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were synthesized and assessed for their in vitro cytotoxicity against both non-cancerous fibroblast (3T3) and breast cancer (4T1) cell lines. mdpi.com These compounds were designed as potential cancer theranostics, combining therapeutic action with fluorescent imaging capabilities. The cytotoxic effects were evaluated using MTT assays, and the results indicated that some of these derivatives exhibited notable activity against the 4T1 breast cancer cells. mdpi.com

Furthermore, piperazine-based compounds have been explored as dual inhibitors of matrix metalloproteinase-13 (MMP-13) and TNF-alpha converting enzyme (TACE), which are implicated in cancer progression. nih.gov A series of piperazine 2-hydroxamic acid scaffolds were synthesized and showed varying degrees of inhibitory activity against these enzymes. nih.gov

The antiproliferative activities of representative piperazine derivatives are presented in the table below:

| Compound Class | Cell Line | Assay | Key Findings |

|---|---|---|---|

| 1-Benzhydryl-piperazine HDAC inhibitors | MDA-MB-231, MCF-7 | MTT | Potent cytotoxic activity |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | 4T1 | MTT | Notable in vitro cytotoxicity |

| Piperazine 2-hydroxamic acid scaffolds | N/A | Enzyme Inhibition | Dual inhibition of MMP-13 and TACE |

This interactive table summarizes the antiproliferative effects of various derivatives incorporating a piperazine moiety.

Advanced Spectroscopic and Computational Studies

Applications of Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of (S)-1-Boc-2-(hydroxymethyl)piperazine rely on a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecular structure, connectivity, and stereochemistry of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of this molecule. Both ¹H and ¹³C NMR spectra offer characteristic signals that correspond to the unique chemical environments of the hydrogen and carbon atoms within the molecule. For the closely related (R)-enantiomer, specific chemical shifts have been reported. In ¹H NMR, the protons of the tert-butyl group typically produce a singlet peak around 1.4 ppm. The protons on the piperazine (B1678402) ring and the hydroxymethyl group appear at distinct chemical shifts, which can be used to confirm the ring structure and the presence of the substituent. vulcanchem.com

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. Techniques like Electrospray Ionization (ESI-MS) can confirm the molecular mass by detecting the protonated molecule [M+H]⁺. chemicalbook.com For this compound, with a molecular weight of 216.28 g/mol , the expected [M+H]⁺ peak would be observed at approximately m/z 217.3. chemicalbook.com

Variable-temperature (VT) NMR spectroscopy has been used on similar Boc-protected piperazine structures to study their conformational dynamics. researchgate.net This technique allows for the determination of the ratio of different conformers (rotamers) that exist due to restricted rotation around the carbamate (B1207046) C-N bond. researchgate.net By analyzing the spectra at different temperatures, it is possible to calculate the energy barrier for this rotation. For one Boc-piperazine derivative, the barrier to rotation (ΔG‡) was determined to be approximately 49 kJ/mol at -78 °C, with a half-life for rotation of about 2 seconds at that temperature. researchgate.net

Table 1: Representative NMR Data for Boc-2-(hydroxymethyl)piperazine Scaffold Note: Data is based on the closely related (R)-enantiomer and may vary slightly based on solvent and experimental conditions.

| Atom | Spectroscopy Type | Typical Chemical Shift (δ, ppm) |

| tert-butyl protons | ¹H NMR | ~1.4 |

| Hydroxymethyl proton | ¹H NMR | 3.5 - 4.0 |

| tert-butyl carbons | ¹³C NMR | ~28 |

| Carbonyl carbon | ¹³C NMR | ~155 |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques in the study of this compound and related compounds. These in silico methods provide deep insights into molecular properties, behavior, and interactions that can be difficult to observe directly. For piperazine-containing compounds, which are prevalent in medicinal chemistry, computational approaches are crucial for understanding their structure-activity relationships (SAR) and for designing new molecules with desired biological activities. nih.govmdpi.com

Furthermore, the stability of piperazine derivatives has been a subject of study, with findings indicating that storage conditions can significantly impact the integrity of the compounds. For instance, studies on synthetic piperazines have shown that phenyl piperazines are generally less stable than benzyl (B1604629) piperazines, with significant degradation observed over months at room or refrigerated temperatures. nih.gov While these studies are experimental, computational models can be used to predict degradation pathways and the relative stability of different derivatives.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to bind to a specific biological target. This model acts as a 3D query to search for new potential ligands in large chemical databases.

For piperazine-based compounds, pharmacophore models have been developed to predict their affinity for various receptors. For example, a widely accepted pharmacophore model for sigma 1 receptor (S1R) ligands includes two hydrophobic regions and a central basic core, which is often a piperazine nitrogen. nih.gov This model suggests that the piperazine moiety interacts with key acidic residues, such as Glu172, in the receptor's binding site. nih.gov By mapping this compound onto such a pharmacophore, its potential as a scaffold for developing ligands for that specific target can be assessed.

Table 2: Key Features in a Typical Pharmacophore Model for Piperazine-Based Ligands

| Pharmacophoric Feature | Description | Potential Interacting Group on Molecule |

| Hydrogen Bond Acceptor | A feature that can accept a hydrogen bond | Oxygen atoms of the Boc or hydroxyl group |

| Hydrogen Bond Donor | A feature that can donate a hydrogen bond | NH group of the piperazine ring, OH group |

| Positive Ionizable | A feature that is positively charged at physiological pH | The secondary amine nitrogen of the piperazine ring |

| Hydrophobic Center | A non-polar region that interacts with hydrophobic pockets | The tert-butyl group of the Boc protecting group |

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov DFT calculations can accurately predict a wide range of properties, including molecular orbital energies, electron density distribution, and electrostatic potential. researchgate.net For this compound, DFT can be used to understand its reactivity and electronic characteristics.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net Additionally, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for metabolic reactions or intermolecular interactions. researchgate.net

Table 3: Properties Investigated by DFT Calculations for Piperazine Derivatives

| Calculated Property | Significance |

| Optimized Molecular Geometry | Predicts the most stable 3D structure and bond parameters. |

| HOMO-LUMO Energies | Relates to electronic transitions and chemical reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies regions of positive and negative charge, predicting interaction sites. researchgate.net |

| NBO Charges | Quantifies the charge distribution on individual atoms. nih.gov |

| Global Reactivity Descriptors | Provides indices for electrophilicity, hardness, and softness. researchgate.net |

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation provides a detailed view of the dynamic behavior of a ligand as it interacts with its biological target, such as a protein or enzyme.

For a potential drug candidate based on the this compound scaffold, MD simulations can be used to model its binding to a receptor. These simulations can reveal the stability of the ligand-receptor complex, identify the key amino acid residues involved in the interaction, and predict the binding free energy. nih.gov For instance, MD simulations of piperazine-based ligands binding to the sigma 1 receptor have been used to analyze the stability of binding poses and identify crucial interactions that contribute to high affinity. nih.gov Such simulations are invaluable for understanding the molecular basis of a drug's mechanism of action and for guiding the rational design of more potent and selective analogs. nih.gov

Emerging Trends and Future Research Directions

Novel Synthetic Methodologies for Enantiopure Piperazine (B1678402) Scaffolds

The development of efficient and stereoselective methods for the synthesis of enantiopure piperazine scaffolds, such as (S)-1-Boc-2-(hydroxymethyl)piperazine, is a key area of ongoing research. Traditional synthetic routes are often multi-step and can suffer from low yields and the need for chiral resolution. To address these limitations, several innovative strategies are being explored.

One promising approach is the use of asymmetric catalysis . For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnresearchgate.net These intermediates can then be readily converted to the desired chiral piperazines. Another catalytic method involves the diastereoselective alkylation of chiral diamides derived from piperazines, which has been used to afford optically active alcohols and acids.

The use of the chiral pool is another effective strategy. Starting from readily available and enantiomerically pure starting materials like α-amino acids, chiral 2-substituted piperazines can be obtained in a few synthetic steps. rsc.org A key transformation in this approach is an aza-Michael addition. rsc.org

More recently, C-H functionalization techniques have emerged as powerful tools for the direct introduction of functional groups onto the piperazine ring, often with high regioselectivity and stereocontrol. mdpi.com These methods, which include photoredox catalysis, offer a more atom-economical and efficient alternative to traditional cross-coupling reactions. mdpi.com For example, visible-light photoredox catalysis provides a mild and green alternative for the synthesis of functionalized piperazines. mdpi.com

A specific synthesis for this compound involves the debenzylation of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere, resulting in a high yield of the desired product. chemicalbook.com

Table 1: Comparison of Novel Synthetic Methodologies for Enantiopure Piperazine Scaffolds

| Methodology | Key Features | Advantages | Potential Challenges |

|---|---|---|---|

| Asymmetric Catalysis | Utilizes chiral catalysts (e.g., Palladium complexes) to induce stereoselectivity. | High enantiomeric excess, catalytic nature reduces waste. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Chiral Pool Synthesis | Employs naturally occurring enantiopure starting materials (e.g., α-amino acids). | Readily available starting materials, predictable stereochemistry. | Limited diversity of available starting materials. |

| C-H Functionalization | Direct introduction of functional groups onto the piperazine core. | High atom economy, reduced number of synthetic steps. | Control of regioselectivity and stereoselectivity can be challenging. |

| Specific Synthesis | Debenzylation of a protected precursor. | High yield, straightforward procedure. | Availability and synthesis of the precursor. |

Exploration of New Biological Targets and Therapeutic Areas

The piperazine moiety is a well-established pharmacophore present in numerous approved drugs. nih.gov Derivatives of this compound are being actively investigated for their potential to interact with a wide array of new biological targets, opening up novel therapeutic avenues. The inherent chirality of this building block is crucial for achieving high potency and selectivity for these targets.

Research has shown that piperazine derivatives exhibit a broad spectrum of biological activities, including antipsychotic, antidepressant, and anxiolytic effects, often through modulation of central nervous system receptors. nih.govresearchgate.net The ability to introduce diverse substituents onto the piperazine core allows for the fine-tuning of activity at specific receptor subtypes.

In the field of oncology, novel piperazine-based compounds are being explored as anticancer agents . For example, derivatives have been designed as histone deacetylase (HDAC) inhibitors, which are a promising class of drugs for cancer therapy. mdpi.com The this compound scaffold can be utilized to create molecules that fit precisely into the active site of these enzymes.

Beyond human health, there is growing interest in the application of piperazine derivatives in agriculture . Recent studies have investigated their potential as plant activators , substances that can induce a plant's natural defense mechanisms against pathogens. This represents a novel and promising therapeutic area for compounds derived from this scaffold.

Furthermore, this compound serves as a key intermediate in the synthesis of inhibitors of Wee-1 kinase, a crucial regulator of the cell cycle, highlighting its importance in the development of targeted cancer therapies. chemicalbook.com

Table 2: Emerging Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Biological Target(s) | Potential Application |

|---|---|---|

| Oncology | Histone Deacetylases (HDACs), Wee-1 Kinase | Treatment of various cancers, including breast cancer. |

| Central Nervous System Disorders | Serotonin (B10506) receptors, Dopamine (B1211576) receptors | Development of new antipsychotics, antidepressants, and anxiolytics. |

| Infectious Diseases | Various microbial targets | Discovery of novel antibacterial and antifungal agents. |

| Agriculture | Plant defense pathways | Development of plant activators to protect crops from diseases. |

Integration with Flow Chemistry and Automated Synthesis

The pharmaceutical industry is increasingly adopting flow chemistry and automated synthesis to improve the efficiency, safety, and scalability of chemical processes. The synthesis of this compound and its derivatives is well-suited to these technologies.

Automated synthesis platforms are also being employed to accelerate the discovery and optimization of new piperazine-based drug candidates. These systems can perform a large number of reactions in parallel, enabling the rapid generation of compound libraries for high-throughput screening. An efficient method for the synthesis of substituted 5-(hydroxymethyl)piperazin-2-ones has been established using an automated synthesizer, demonstrating the feasibility of this approach for creating complex heterocyclic structures. nih.gov

The combination of flow chemistry and automation has the potential to revolutionize the synthesis of chiral building blocks like this compound, making their production more efficient, cost-effective, and scalable.

Sustainable and Green Chemistry Approaches in its Production

In line with the growing emphasis on green chemistry in the pharmaceutical industry, efforts are underway to develop more sustainable and environmentally friendly methods for the production of this compound and related compounds. jocpr.com The twelve principles of green chemistry provide a framework for minimizing the environmental impact of chemical processes. pharmafeatures.com

A key focus is on reducing the use of hazardous solvents and reagents. This can be achieved through the use of greener alternatives, such as bio-based solvents, or by designing solvent-free reaction conditions. pharmafeatures.com For example, recent research has highlighted several sustainable synthetic strategies for piperazine analogues, including microwave-assisted techniques, photoredox catalysis in the absence of toxic metals, and multicomponent single-pot reactions. mdpi.comresearchgate.net

Catalysis plays a crucial role in green chemistry, and the development of highly efficient and recyclable catalysts is a major area of research. pharmafeatures.com Biocatalysis, which utilizes enzymes to perform chemical transformations, is a particularly attractive approach as it often proceeds under mild conditions with high selectivity, reducing energy consumption and waste generation. jocpr.commdpi.com

Process intensification through technologies like continuous flow chemistry also contributes to a greener synthesis by improving energy efficiency and minimizing waste. jocpr.com By integrating green chemistry principles into the synthesis of this compound, it is possible to reduce the environmental footprint of its production while maintaining high standards of quality and efficiency. The development of chromatographic methods using less toxic and more benign solvents like ethanol (B145695) further supports the move towards more environmentally sustainable analytical processes for chiral compounds. mdpi.com

常见问题

Q. What are the recommended synthetic routes for (S)-1-Boc-2-(Hydroxymethyl)piperazine, and how are key intermediates characterized?

The synthesis typically involves protecting the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group. A common method starts with (S)-2-(hydroxymethyl)piperazine, which undergoes Boc protection using di-tert-butyl dicarbonate [(Boc)₂O] in tetrahydrofuran (THF) with n-BuLi as a base. Silane reagents like TBDMSCl may be used to protect the hydroxymethyl group temporarily. Purification via silica gel chromatography yields the final product (93% yield). Characterization relies on ¹H/¹³C NMR to confirm stereochemistry and functional groups, elemental analysis for purity, and HPLC to assess enantiomeric excess .

Q. How does the Boc group influence the stability and reactivity of this compound in medicinal chemistry applications?

The Boc group enhances solubility in organic solvents and protects the piperazine nitrogen during multi-step syntheses. Its steric bulk minimizes unwanted side reactions, such as nucleophilic substitution at the nitrogen. However, the Boc group must be selectively removed (e.g., using trifluoroacetic acid) to regenerate the free amine for further functionalization in drug candidates. This strategy is critical in designing CNS-active compounds, where controlled deprotection ensures proper pharmacokinetic profiles .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Spectral Data : ¹H/¹³C NMR identifies substituent positions and stereochemistry (e.g., distinguishing S-configuration via coupling constants).

- Mass Spectrometry (MS) : Validates molecular weight (C₁₀H₂₀N₂O₃, MW 216.28) and fragmentation patterns.

- X-ray Crystallography : Resolves 3D conformation, particularly for chiral centers.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (melting point: 43–47°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions between predicted and observed biological activity in modified piperazine derivatives?